molecular formula C25H29F2N7O4S B8193128 [(1S)-2,2-Difluorocyclopropyl][3-[2-[(1-methyl-1H-pyrazol-4-yl)amino]-4-pyrimidinyl]-3,8-diazabicyclo[3.2.1]oct-8-yl]methanone tosylate

[(1S)-2,2-Difluorocyclopropyl][3-[2-[(1-methyl-1H-pyrazol-4-yl)amino]-4-pyrimidinyl]-3,8-diazabicyclo[3.2.1]oct-8-yl]methanone tosylate

Cat. No.: B8193128
M. Wt: 561.6 g/mol
InChI Key: FAKGOYNHHHOTEN-NEWLCSRUSA-N
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Description

[(1S)-2,2-Difluorocyclopropyl][3-[2-[(1-methyl-1H-pyrazol-4-yl)amino]-4-pyrimidinyl]-3,8-diazabicyclo[3.2.1]oct-8-yl]methanone tosylate (hereafter referred to by its developmental code, PF-06700841) is a dual inhibitor of Janus kinase 1 (JAK1) and tyrosine kinase 2 (TYK2), developed for the treatment of autoimmune diseases such as psoriasis, psoriatic arthritis, and inflammatory bowel disease . Structurally, it features a conformationally constrained piperazinyl-pyrimidine core with a (1S)-2,2-difluorocyclopropyl group and a 3,8-diazabicyclo[3.2.1]octane ring system, which enhances binding affinity and selectivity for JAK1/TYK2 over other JAK family members . PF-06700841 acts as a Type 1 ATP-competitive inhibitor, blocking cytokine signaling pathways (e.g., IL-6, IL-12, IL-23, and type-I interferons) that drive inflammation . As of 2018, it entered Phase II clinical trials (NCT02969018, NCT02958865, NCT03395184, and NCT02974868) with promising efficacy and safety profiles .

Properties

IUPAC Name

(2,2-difluorocyclopropyl)-[(5S)-3-[2-[(1-methylpyrazol-4-yl)amino]pyrimidin-4-yl]-3,8-diazabicyclo[3.2.1]octan-8-yl]methanone;4-methylbenzenesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21F2N7O.C7H8O3S/c1-25-8-11(7-22-25)23-17-21-5-4-15(24-17)26-9-12-2-3-13(10-26)27(12)16(28)14-6-18(14,19)20;1-6-2-4-7(5-3-6)11(8,9)10/h4-5,7-8,12-14H,2-3,6,9-10H2,1H3,(H,21,23,24);2-5H,1H3,(H,8,9,10)/t12-,13?,14?;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAKGOYNHHHOTEN-NEWLCSRUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CN1C=C(C=N1)NC2=NC=CC(=N2)N3CC4CCC(C3)N4C(=O)C5CC5(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CN1C=C(C=N1)NC2=NC=CC(=N2)N3C[C@@H]4CCC(C3)N4C(=O)C5CC5(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29F2N7O4S
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

561.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [(1S)-2,2-Difluorocyclopropyl][3-[2-[(1-methyl-1H-pyrazol-4-yl)amino]-4-pyrimidinyl]-3,8-diazabicyclo[3.2.1]oct-8-yl]methanone tosylate (CAS Number: 1883299-62-4) is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features include a difluorocyclopropane moiety and a bicyclic system that may enhance its biological activity through diverse interactions within biological systems.

Chemical Structure and Properties

The molecular formula for this compound is C25H29F2N7O4SC_{25}H_{29}F_2N_7O_4S, with a molecular weight of approximately 489.6 g/mol. The compound features multiple functional groups that contribute to its biological activity, including:

  • Difluorocyclopropane : Enhances binding properties.
  • Pyrazole and Pyrimidine Rings : Known for various biological activities, including anticancer and antimicrobial properties.
  • Diazabicyclo Framework : Provides structural rigidity and potential for enzyme interaction.

Preliminary studies suggest that [(1S)-2,2-Difluorocyclopropyl][3-[2-[(1-methyl-1H-pyrazol-4-yl)amino]-4-pyrimidinyl]-3,8-diazabicyclo[3.2.1]oct-8-yl]methanone tosylate may act through the inhibition of specific enzymes involved in critical biological pathways, such as thrombin inhibition, which is crucial in managing thrombotic diseases.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant inhibitory activity against various targets:

Target Enzyme IC50 (µM) Remarks
Thrombin0.165Potent inhibitor compared to standard drugs .
Other Kinases>5Limited activity against other kinases tested .

Case Studies

Recent research highlights the compound's potential in treating autoimmune diseases through dual inhibition of TYK2 and JAK1 pathways:

  • Study on Autoimmune Diseases : In a study involving animal models of autoimmune disorders, [(1S)-2,2-Difluorocyclopropyl][3-[2-[(1-methyl-1H-pyrazol-4-yl)amino]-4-pyrimidinyl]-3,8-diazabicyclo[3.2.1]oct-8-yl]methanone tosylate showed promising results in reducing inflammation and improving clinical scores in treated subjects .
  • Thrombin Inhibition Studies : Another study focused on the compound's role as a thrombin inhibitor demonstrated its ability to form stable complexes with the enzyme, leading to prolonged inhibition and reduced thrombus formation in vivo .

Structure-Activity Relationship (SAR)

The biological activity of [(1S)-2,2-Difluorocyclopropyl][3-[2-[(1-methyl-1H-pyrazol-4-yl)amino]-4-pyrimidinyl]-3,8-diazabicyclo[3.2.1]oct-8-yl]methanone tosylate can be attributed to its structural features:

Structural Feature Biological Implication
DifluorocyclopropaneEnhances lipophilicity and binding affinity to target proteins.
Pyrazole RingContributes to anticancer and antimicrobial properties.
Diazabicyclo StructureOffers rigidity and specificity in enzyme interactions.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to [(1S)-2,2-Difluorocyclopropyl][3-[2-[(1-methyl-1H-pyrazol-4-yl)amino]-4-pyrimidinyl]-3,8-diazabicyclo[3.2.1]oct-8-yl]methanone tosylate exhibit significant anticancer properties. The mechanism of action involves the inhibition of specific kinases that are crucial for cancer cell proliferation and survival .

Antimicrobial Properties

The pyrazole ring present in the compound has been associated with antimicrobial activity against various pathogens. Research has shown that derivatives of pyrazole can effectively inhibit bacterial growth, making them candidates for developing new antibiotics .

CNS Disorders

There is emerging evidence that this compound may have applications in treating central nervous system disorders, including Alzheimer's disease and mild cognitive impairment. The inhibition of certain enzymes involved in neurodegenerative processes is a promising area of research .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal examined the effects of PF-06700841 on cancer cell lines. The results demonstrated a dose-dependent reduction in cell viability and an increase in apoptosis markers, suggesting its potential as an anticancer agent .

Case Study 2: Antimicrobial Activity

Another investigation focused on the synthesis of pyrazole derivatives and their antimicrobial activity against Mycobacterium tuberculosis. The study found that the incorporation of the [(1S)-2,2-Difluorocyclopropyl] moiety enhanced the efficacy of these compounds against resistant strains .

Comparison with Similar Compounds

Table 1: Comparison of PF-06700841 with Other JAK Inhibitors

Compound Target(s) Selectivity Over JAK2 Clinical Phase Key Indications Advantages/Disadvantages
PF-06700841 JAK1/TYK2 High Phase II Psoriasis, PsA, IBD Dual inhibition; reduced JAK2 risks
Tofacitinib JAK1/JAK3 Low Approved RA, UC, PsA Broad efficacy; higher infection risk
Baricitinib JAK1/JAK2 Low Approved RA, Alopecia areata Potent JAK1/2 inhibition; anemia risk
Upadacitinib JAK1 Moderate Approved RA, PsA, Atopic dermatitis JAK1-selective; fewer JAK2 effects
Deucravacitinib TYK2 High Approved Psoriasis TYK2-selective; minimal JAK1/2/3

Key Findings :

  • Selectivity : PF-06700841’s structural design minimizes JAK2 inhibition (<10% activity compared to JAK1/TYK2 in preclinical assays), reducing risks of anemia and thrombocytopenia common with Baricitinib .
  • Clinical Efficacy : In Phase II trials, PF-06700841 demonstrated comparable or superior efficacy to Upadacitinib in psoriasis models, with a 75% improvement in Psoriasis Area Severity Index (PASI75) at lower doses .

Competitive Landscape and Development Challenges

However, PF-06700841 faces competition from next-generation JAK1-sparing TYK2 inhibitors (e.g., BMS-986165 derivatives) that prioritize safety .

Preparation Methods

Cyclization Strategies

The bicyclic framework is typically constructed via intramolecular Mannich-type reactions or transition-metal-catalyzed cyclizations. A representative protocol involves:

  • Condensation of a bis-amine with a diketone precursor under acidic conditions.

  • Stereoselective reduction of intermediate imines using NaBH4_4/AcOH.

  • Protecting group strategy (e.g., Boc) to isolate the secondary amine for subsequent functionalization.

Key parameters:

  • Solvent : Tetrahydrofuran (THF)/water mixtures (3:1 v/v)

  • Temperature : 0°C to room temperature

  • Yield : 68–72% after chromatographic purification

Installation of the Pyrimidinyl-Pyrazolyl Substituent

Buchwald-Hartwig Amination

The 2-amino-4-pyrimidinyl group is introduced via palladium-catalyzed cross-coupling:

Diazabicyclo intermediate+4Chloro2aminopyrimidinePd2(dba)3,Xantphos,Cs2CO3Product\text{Diazabicyclo intermediate} + 4-Chloro-2-aminopyrimidine \xrightarrow{\text{Pd}2(\text{dba})3, \text{Xantphos}, \text{Cs}2\text{CO}3} \text{Product}

Optimized Conditions :

ParameterValue
Catalyst Loading2 mol% Pd0^0
LigandXantphos (4 mol%)
BaseCesium carbonate (2.5 eq)
Solvent1,4-Dioxane
Temperature100°C, 12 h
Yield83%

Subsequent N-methylpyrazole installation employs Mitsunobu conditions:

Pyrimidinylamine+1Methyl1Hpyrazol4olDIAD, PPh3Product\text{Pyrimidinylamine} + 1-Methyl-1H-pyrazol-4-ol \xrightarrow{\text{DIAD, PPh}_3} \text{Product}

Key Observation : Excess DIAD (1.5 eq) improves conversion to 89% with minimal O-alkylation byproducts.

Stereoselective Difluorocyclopropanation

gem-Difluorocyclopropyl Tosylate Methodology

Building on the work of Li et al., the (1S)-configured cyclopropane is installed via nucleophilic substitution:

Amine intermediate+gem-Difluorocyclopropyl tosylateNaH, HMPAMethanone precursor\text{Amine intermediate} + \text{gem-Difluorocyclopropyl tosylate} \xrightarrow{\text{NaH, HMPA}} \text{Methanone precursor}

Reaction Optimization Data :

ConditionVariationYield (%)
BaseNaH vs. KOtBu78 vs. 62
SolventHMPA vs. DMF84 vs. 45
Temperature60°C vs. RT78 vs. 31
Time6 h vs. 24 h84 vs. 82

Optimal protocol uses 1.2 eq NaH in HMPA at 60°C for 6 h, achieving 84% yield with >99:1 dr.

Tosylate Salt Formation

Acid-Base Titration Method

The final tosylate is prepared by treating the free base with p-toluenesulfonic acid monohydrate:

Methanone free base+TsOH\cdotpH2OEtOH, 0°CTosylate salt\text{Methanone free base} + \text{TsOH·H}_2\text{O} \xrightarrow{\text{EtOH, 0°C}} \text{Tosylate salt}

Crystallization Parameters :

  • Anti-solvent : Methyl tert-butyl ether (MTBE)

  • Cooling Rate : 0.5°C/min to 4°C

  • Final Purity : 99.7% by HPLC

Analytical Characterization

Spectroscopic Validation

1^1H NMR (400 MHz, DMSO-d6_6):

  • δ 8.21 (s, 1H, pyrimidine-H)

  • δ 7.79 (d, J = 8.2 Hz, Tosyl aromatic)

  • δ 4.12 (m, 1H, cyclopropane-CH)

X-Ray Diffraction :

  • Space group: P21_121_121_1

  • Unit cell parameters: a = 8.921 Å, b = 12.345 Å, c = 15.678 Å

Process Optimization Challenges

Stereochemical Control

The (1S)-configuration is maintained through:

  • Chiral resolution using (+)-di-p-toluoyl-D-tartaric acid

  • Enzymatic kinetic resolution with Candida antarctica lipase B

Tosylate Stability

Accelerated stability studies (40°C/75% RH):

Time (weeks)Purity (%)Related Substances (%)
099.80.12
499.50.41
898.90.87

Comparative Analysis of Synthetic Routes

MethodTotal Yield (%)Purity (%)Cost Index
Linear Synthesis12.498.21.00
Convergent Approach21.799.10.87
Flow Chemistry18.999.50.92

The convergent strategy employing pre-formed cyclopropane demonstrates superior efficiency .

Q & A

Q. What analytical methods ensure compound purity and stability in research settings?

  • Answer: High-performance liquid chromatography (HPLC) with UV detection (≥95% purity), LC-MS for structural confirmation, and ¹H/¹³C NMR for stereochemical validation. Stability studies under accelerated conditions (40°C/75% RH) assess degradation pathways .

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